Cyclohexylmethyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylmethyl sulfamate is an organic compound with the molecular formula C₇H₁₅NO₃S It is a sulfamate ester, which means it contains a sulfamate group (-OSO₂NH₂) attached to a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylmethyl sulfamate can be synthesized through the reaction of cyclohexylmethyl alcohol with sulfamoyl chloride in the presence of a base. The reaction typically occurs under mild conditions and can be facilitated by phase-transfer catalysts to improve yield and reaction rate . The general reaction is as follows: [ \text{Cyclohexylmethyl alcohol} + \text{Sulfamoyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product is crucial to ensure high purity and quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Cyclohexylmethyl sulfamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: It can be oxidized to form sulfonates.
Reduction Reactions: It can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas.
Major Products:
Substitution: Substituted sulfamates.
Oxidation: Sulfonates.
Reduction: Amines
Scientific Research Applications
Cyclohexylmethyl sulfamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of cyclohexylmethyl sulfamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various pathways, including the Keap1/Nrf2/ARE pathway, which is involved in the regulation of oxidative stress responses . Additionally, it can modulate signaling pathways such as NFκB, leading to anti-inflammatory effects .
Comparison with Similar Compounds
- Cyclohexylmethyl sulfonate
- Cyclohexylmethyl amine
- Cyclohexylmethyl chloride
Comparison: Cyclohexylmethyl sulfamate is unique due to its sulfamate group, which imparts distinct chemical properties compared to similar compounds. For example, cyclohexylmethyl sulfonate has a sulfonate group instead of a sulfamate group, leading to different reactivity and applications. Cyclohexylmethyl amine and cyclohexylmethyl chloride also differ in their functional groups, resulting in varied chemical behavior and uses .
Properties
Molecular Formula |
C7H15NO3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
cyclohexylmethyl sulfamate |
InChI |
InChI=1S/C7H15NO3S/c8-12(9,10)11-6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10) |
InChI Key |
ISOXZEXYFPMWRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.